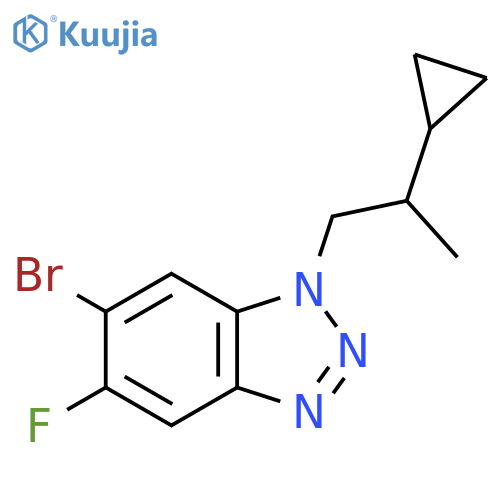Cas no 2287272-47-1 (6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)
6-ブロモ-1-(2-シクロプロピルプロピル)-5-フルオロ-1H-1,2,3-ベンゾトリアゾールは、高純度の有機化合物であり、ベンゾトリアゾール骨格にブロモ基とフルオロ基が導入された構造を有します。シクロプロピルプロピル基の導入により、分子の立体障害が調整され、反応性や安定性が向上しています。この化合物は医薬品中間体や材料科学分野での応用が期待され、特にフッ素原子の電子効果を活かした精密合成に適しています。結晶性や溶解性に優れ、有機溶媒への高い溶解性を示すため、反応条件の最適化が容易です。

2287272-47-1 structure
商品名:6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- EN300-6750278
- 6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole
- 2287272-47-1
-
- インチ: 1S/C12H13BrFN3/c1-7(8-2-3-8)6-17-12-4-9(13)10(14)5-11(12)15-16-17/h4-5,7-8H,2-3,6H2,1H3
- InChIKey: CWQPAJVTSHOZBB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)N(CC(C)C1CC1)N=N2)F
計算された属性
- せいみつぶんしりょう: 297.02769g/mol
- どういたいしつりょう: 297.02769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750278-0.25g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 0.25g |
$1513.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-5.0g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 5g |
$4764.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-0.05g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 0.05g |
$1381.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-10.0g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 10g |
$7065.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-0.5g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 0.5g |
$1577.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-0.1g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 0.1g |
$1447.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-2.5g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 2.5g |
$3220.0 | 2023-05-29 | ||
| Enamine | EN300-6750278-1.0g |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole |
2287272-47-1 | 1g |
$1643.0 | 2023-05-29 |
6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole 関連文献
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2287272-47-1 (6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 503537-97-1(4-bromooct-1-ene)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
